

Comparative In Vitro Evaluation of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid Derivatives

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Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid

Cat. No.: B1345178

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This guide provides a comparative analysis of the in vitro biological activities of various derivatives of **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid**. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds as potential therapeutic agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways.

Quantitative Performance Comparison

The following tables summarize the in vitro biological activities of different derivatives, focusing on their anticancer and antimicrobial properties.

Table 1: In Vitro Anticancer Activity of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid Derivatives

Compound/Derivative	Cancer Cell Line	Assay Type	Activity Metric (IC ₅₀ /GI ₅₀ in μ M)	Reference
2c (chlorophenylamino-s-triazine derivative)	MCF7 (Breast)	Not Specified	4.14 \pm 1.06	[1]
2c (chlorophenylamino-s-triazine derivative)	C26 (Colon)	Not Specified	7.87 \pm 0.96	[1]
2f (chlorophenylamino-s-triazine derivative)	MCF7 (Breast)	Not Specified	11.02 \pm 0.68	[1]
2f (chlorophenylamino-s-triazine derivative)	C26 (Colon)	Not Specified	4.62 \pm 0.65	[1]
3c (chlorophenylamino-s-triazine derivative)	MCF7 (Breast)	Not Specified	4.98	[1]
3c (chlorophenylamino-s-triazine derivative)	C26 (Colon)	Not Specified	3.05	[1]
4c (chlorophenylamino-s-triazine derivative)	MCF7 (Breast)	Not Specified	6.85	[1]
4c (chlorophenylamino-s-triazine derivative)	C26 (Colon)	Not Specified	1.71	[1]

no-s-triazine
derivative)

2-[5-(4-
chlorobenzyliden
e)-2,4-dioxo-
imidazolidin-3-
yl]-N-(2-
trifluoromethyl-
phenyl)-
acetamide (Ic)

CCRF-CEM
(Leukemia)

Not Specified

$\log GI_{50} = -6.06$ [2]

2-[5-(4-
chlorobenzyliden
e)-2,4-dioxo-
imidazolidin-3-
yl]-N-(2-
trifluoromethyl-
phenyl)-
acetamide (Ic)

HL-60(TB)
(Leukemia)

Not Specified

$\log GI_{50} = -6.53$ [2]

2-[5-(4-
chlorobenzyliden
e)-2,4-dioxo-
imidazolidin-3-
yl]-N-(2-
trifluoromethyl-
phenyl)-
acetamide (Ic)

MOLT-4
(Leukemia)

Not Specified

$\log GI_{50} = -6.52$ [2]

2-[5-(4-
chlorobenzyliden
e)-2,4-dioxo-
imidazolidin-3-
yl]-N-(2-
trifluoromethyl-
phenyl)-
acetamide (Ic)

SR (Leukemia)

Not Specified

$\log GI_{50} = -6.51$ [2]

4u (1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative)	MGC-803 (Gastric) & other lines	Not Specified	5.1 - 10.1	[3]
R ¹ = 4-trifluoromethylbenzyl series	HCT-116 (Colon), MCF-7 (Breast)	Not Specified	3.6 - 11.0	[4]
R ¹ = 3,5-bis(trifluoromethyl)benzyl series	HCT-116 (Colon), MCF-7 (Breast)	Not Specified	3.6 - 11.0	[4]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyloxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide	SNB75, SF-539 (CNS)	NCI Screening	Cytostatic at 10 μ M	[5]
2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivative (5e)	Human Leukemia Cell Lines	MTT, Trypan Blue	Potent Activity	[6]
2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivative (5f)	Human Leukemia Cell Lines	MTT, Trypan Blue	Potent Activity	[6]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Table 2: In Vitro Antimicrobial Activity

Compound/Derivative	Microbial Strain	Activity	Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid	Enterococcus faecium E5	Growth inhibition zone of 15 mm	[7]
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one	Enterococcus faecium E5	Growth inhibition zone of 10 mm	[7]
1,3-oxazole containing a phenyl group at 5-position	Candida albicans	Antimicrobial Activity	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity Screening (General Protocol)

The cytotoxic activities of the synthesized compounds are commonly evaluated against a panel of human cancer cell lines. A widely used method is the Sulforhodamine B (SRB) assay.

- **Cell Plating:** Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Paclitaxel, 5-Fluorouracil) for a specified period, typically 48 or 72 hours.
- **Cell Fixation:** After incubation, the cells are fixed with trichloroacetic acid (TCA).

- **Staining:** The fixed cells are stained with Sulforhodamine B dye.
- **Measurement:** The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured using a plate reader at a specific wavelength.
- **Data Analysis:** The IC_{50} or GI_{50} values are calculated from the dose-response curves.[8]

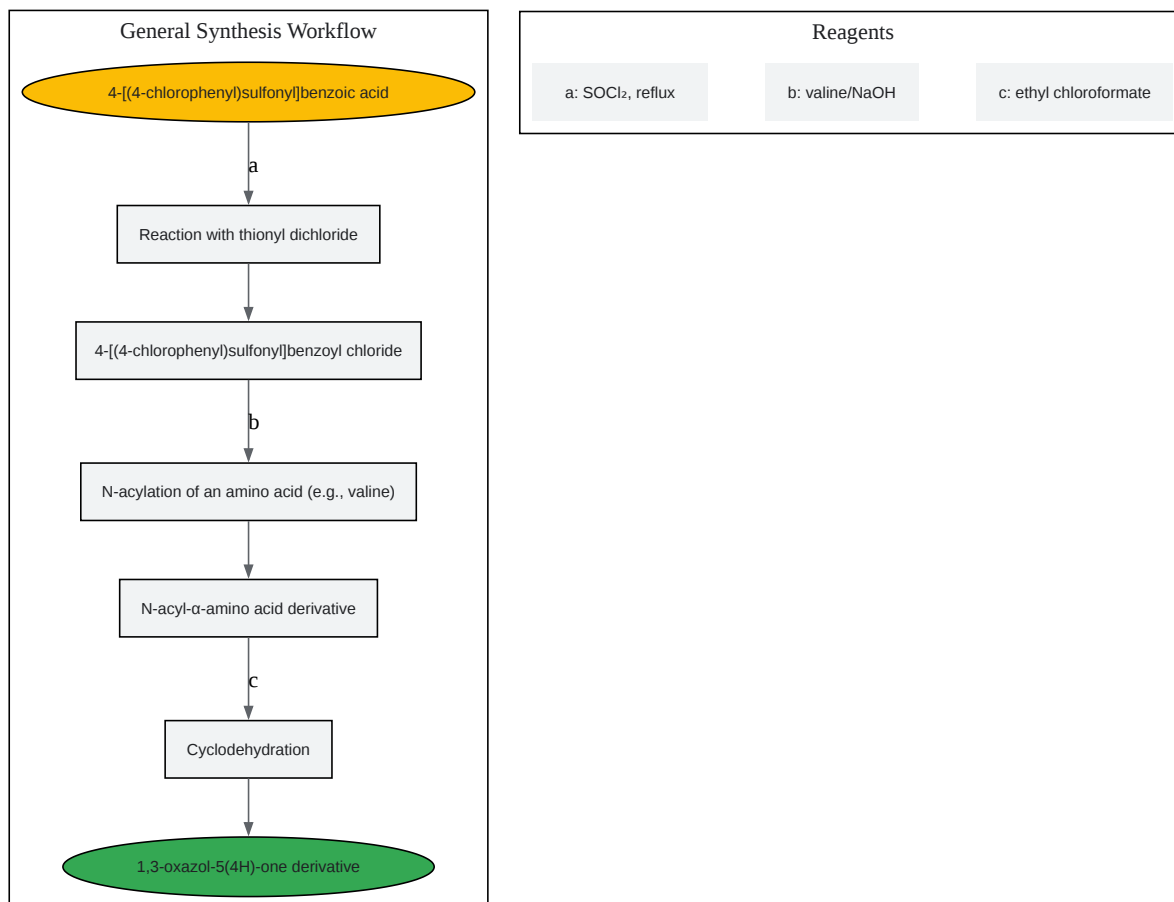
Antimicrobial Activity Assessment (Qualitative Screening)

The antimicrobial activity can be qualitatively assessed using the agar disk-diffusion method.

- **Preparation of Inoculum:** A standardized inoculum of the microbial strain is prepared.
- **Inoculation of Agar Plates:** The surface of the agar plates is uniformly inoculated with the microbial suspension.
- **Application of Compounds:** Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the inoculated agar surface.
- **Incubation:** The plates are incubated under appropriate conditions for the specific microorganism.
- **Observation:** The diameter of the zone of growth inhibition around each disc is measured. A larger diameter indicates greater antimicrobial activity.[7]

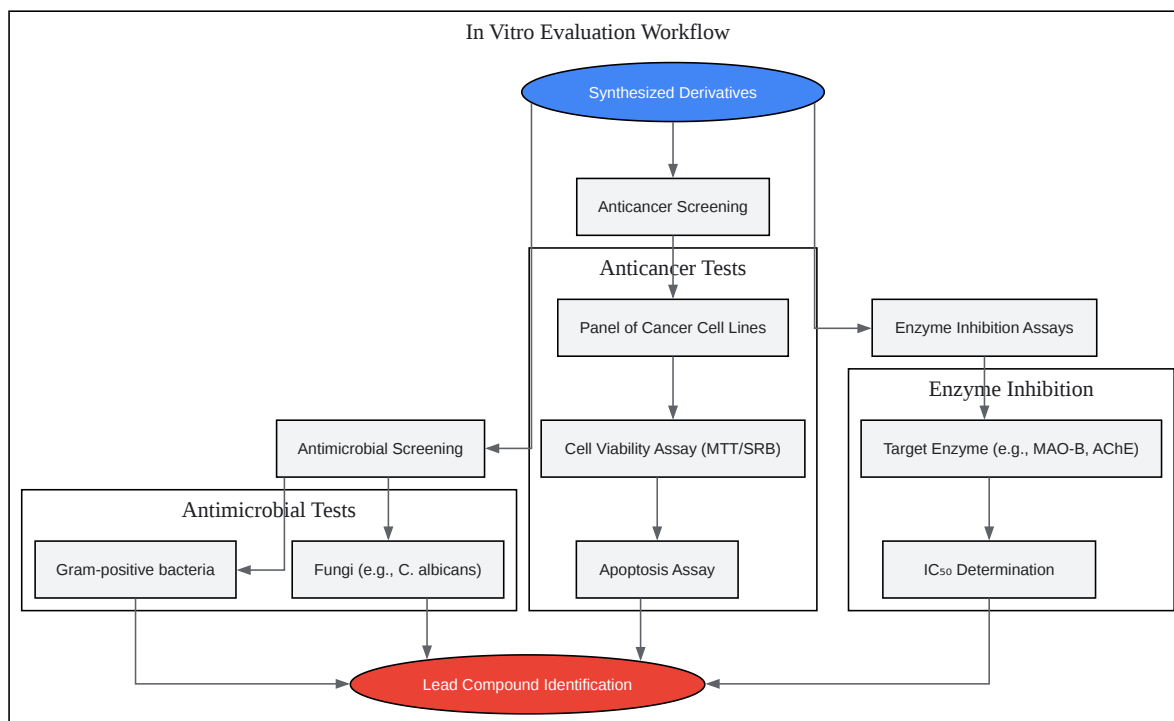
Visualizations: Pathways and Workflows

The following diagrams illustrate a general synthesis pathway for a class of **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid** derivatives and a conceptual experimental workflow for in vitro evaluation.



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Caption: General synthesis of 1,3-oxazol-5(4H)-one derivatives.[7]



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Caption: Workflow for in vitro biological evaluation.

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